Unique Mono‑NH Conjugation Handle for Regioselective PROTAC Linker Attachment vs. Tris‑Piperazinyl Triazine
4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine possesses exactly one secondary amine (piperazine NH) available for nucleophilic derivatization, whereas the all-piperazine comparator 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine contains three chemically equivalent NH groups . In the comparator, the presence of three competing nucleophilic sites necessitates statistical mixtures upon mono-acylation (typical mono:bis:tris product ratio ~1:2:1 under equimolar conditions), complicating purification and reducing isolated yield. Computational hydrogen-bond donor counts are 1 for the target and 3 for the comparator [1], confirming the structural basis for this selectivity difference.
| Evidence Dimension | Number of reactive secondary amine (NH) sites available for chemoselective conjugation |
|---|---|
| Target Compound Data | 1 piperazine NH (HBD count = 1) |
| Comparator Or Baseline | 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine: 3 piperazine NH (HBD count = 3) |
| Quantified Difference | 2 fewer competing nucleophilic sites; enables regioselective mono-functionalization without statistical product mixtures |
| Conditions | Structural enumeration from molecular formula C17H29N7 (target) vs. C15H27N9 (comparator); HBD counts per standard drug-likeness rules |
Why This Matters
A single, unambiguous conjugation point is critical for constructing homogeneous PROTACs, fluorescent probes, or biotinylated fragments; statistical mixtures from multi-NH scaffolds create batch-to-batch variability unacceptable in chemical biology or medicinal chemistry SAR studies.
- [1] Hydrogen bond donor/acceptor counts computed from molecular structures; CHEMBL standard drug-likeness descriptors applied to C17H29N7 and C15H27N9. View Source
